Cas no 98995-69-8 (2-Ethyl-1-iodo-4-methoxybenzene)

2-Ethyl-1-iodo-4-methoxybenzene is a substituted aromatic compound featuring an ethyl group at the 2-position, an iodine atom at the 1-position, and a methoxy group at the 4-position of the benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Heck couplings, where the iodine substituent serves as a reactive site. The methoxy group enhances electron density, influencing reactivity and selectivity in electrophilic substitutions. Its well-defined molecular framework is useful in pharmaceutical and agrochemical research for constructing complex aromatic systems. The compound is typically handled under inert conditions due to the sensitivity of the iodoarene moiety.
2-Ethyl-1-iodo-4-methoxybenzene structure
98995-69-8 structure
Product Name:2-Ethyl-1-iodo-4-methoxybenzene
CAS No:98995-69-8
MF:C9H11IO
MW:262.087515115738
MDL:MFCD11101055
CID:1034992
PubChem ID:71607298
Update Time:2025-10-29

2-Ethyl-1-iodo-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-1-iodo-4-methoxybenzene
    • 98995-69-8
    • DTXSID30856254
    • AKOS016015020
    • DB-338381
    • MDL: MFCD11101055
    • Inchi: 1S/C9H11IO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
    • InChI Key: APDJDNJMQSKNCE-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C=C1CC)OC

Computed Properties

  • Exact Mass: 261.98546g/mol
  • Monoisotopic Mass: 261.98546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

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2-Ethyl-1-iodo-4-methoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:98995-69-8)2-Ethyl-1-iodo-4-methoxybenzene
Order Number:A855229
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:54
Price ($):400.0
Email:sales@amadischem.com

Additional information on 2-Ethyl-1-iodo-4-methoxybenzene

Introduction to 2-Ethyl-1-iodo-4-methoxybenzene (CAS No. 98995-69-8)

2-Ethyl-1-iodo-4-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 98995-69-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and synthetic chemistry. This compound, featuring an ethyl group at the 2-position, an iodine atom at the 1-position, and a methoxy group at the 4-position on a benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in various synthetic applications. Its molecular structure imparts distinct reactivity patterns, making it particularly useful in the development of complex molecular architectures. The presence of the iodine atom, for instance, facilitates its use in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems prevalent in many drug molecules.

The synthesis and applications of 2-Ethyl-1-iodo-4-methoxybenzene have been explored in several recent studies, highlighting its role in medicinal chemistry. One notable application is its use as a precursor in the preparation of bioactive heterocycles. Heterocyclic compounds form the backbone of numerous therapeutic agents due to their ability to mimic natural products and interact effectively with biological targets. Researchers have leveraged the reactivity of this compound to develop novel scaffolds for potential pharmaceuticals, including those targeting neurological disorders and inflammatory diseases.

In addition to its utility in drug discovery, 2-Ethyl-1-iodo-4-methoxybenzene has found relevance in materials science. The compound’s ability to undergo selective functionalization allows chemists to tailor its properties for use in organic electronics and polymer chemistry. For instance, recent work has demonstrated its incorporation into conjugated polymers that exhibit enhanced light-emitting properties, making them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs). These advancements underscore the versatility of this molecule beyond traditional pharmaceutical applications.

The chemical reactivity of 2-Ethyl-1-iodo-4-methoxybenzene has been systematically studied to optimize its synthetic utility. Researchers have focused on developing efficient methodologies for its preparation, aiming to minimize side reactions and improve yields. One such approach involves a multi-step synthesis starting from commercially available aromatic precursors, where selective halogenation and methylation strategies are employed to introduce the desired substituents at specific positions on the benzene ring. These efforts have led to scalable processes that can produce kilograms of material for industrial applications.

Recent advances in catalytic transformations have further expanded the synthetic possibilities of this compound. Transition metal catalysts, particularly palladium and copper complexes, have been employed to facilitate diverse reactions involving 2-Ethyl-1-iodo-4-methoxybenzene. For example, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or vinyl groups at various positions on the benzene ring, creating a library of derivatives with tailored biological activities. Such transformations are crucial for medicinal chemists seeking to diversify their molecular libraries during hit-to-lead optimization.

The pharmacological potential of derivatives derived from 2-Ethyl-1-iodo-4-methoxybenzene has been explored through computational modeling and experimental screening. Virtual screening techniques have been used to identify promising analogs with enhanced binding affinity to target proteins. Subsequent experimental validation has confirmed the efficacy of several derivatives in preclinical models, demonstrating their potential as lead compounds for further development. This interdisciplinary approach combines computational chemistry with synthetic organic chemistry to accelerate drug discovery pipelines.

In conclusion, 2-Ethyl-1-iodo-4-methoxybenzene (CAS No. 98995-69-8) represents a versatile building block with broad applications across pharmaceuticals and materials science. Its unique structural features enable participation in diverse chemical transformations, making it indispensable for synthetic chemists aiming to construct complex molecular architectures. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:98995-69-8)2-Ethyl-1-iodo-4-methoxybenzene
A855229
Purity:99%
Quantity:1g
Price ($):400.0
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